molecular formula C20H14ClNO2 B5540734 N-(3-benzoylphenyl)-4-chlorobenzamide

N-(3-benzoylphenyl)-4-chlorobenzamide

Cat. No.: B5540734
M. Wt: 335.8 g/mol
InChI Key: OBCGCWMCABAZPU-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-chlorobenzamide is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this benzamide derivative as a key intermediate or building block in organic synthesis and medicinal chemistry projects. Compounds of this class are often explored for their potential biological activities and are valuable in the development of novel pharmacologically active molecules. Proper storage conditions should be maintained, typically in a cool, dark place under an inert atmosphere. Researchers are advised to consult the safety data sheet (SDS) and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-benzoylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-11-9-15(10-12-17)20(24)22-18-8-4-7-16(13-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGCWMCABAZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 3 Benzoylphenyl 4 Chlorobenzamide

Established Synthetic Routes for Benzamide (B126) Formation

Traditional methods for amide bond formation are widely employed due to their reliability and high yields. These approaches typically involve the reaction of an amine with an activated carboxylic acid derivative.

Acyl Chloride-Amine Condensation Approaches

The reaction between an acyl chloride and an amine is one of the most fundamental and widely used methods for preparing amides. libretexts.org This method, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. mdpi.com

The synthesis of N-(3-benzoylphenyl)-4-chlorobenzamide via this route requires 4-chlorobenzoyl chloride and (3-aminophenyl)(phenyl)methanone . The reaction is typically vigorous and exothermic, often conducted in a suitable solvent at reduced temperatures to control the reaction rate. A base, such as triethylamine or an excess of the amine reactant, is required to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. libretexts.orghud.ac.uk

The mechanism proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is then neutralized by the base. chemguide.co.ukchemguide.co.uk

Table 1: Representative Conditions for Acyl Chloride-Amine Condensation

Reactant 1Reactant 2BaseSolventTypical ConditionsReference
4-chlorobenzoyl chloride(3-aminophenyl)(phenyl)methanoneTriethylamineDichloromethane0 °C to room temperature, 1 hour hud.ac.uk
Ethanoyl chlorideEthylamine (excess)Excess AmineConcentrated aqueous solutionCold, vigorous reaction chemguide.co.uk
4-nitrobenzoyl chloride2-(3-chlorophenyl)ethan-1-amineTriethylamineDichloromethaneStirred for 30 minutes mdpi.com

Coupling Reactions Involving Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines provides an alternative to the acyl chloride method, avoiding the need to prepare the often moisture-sensitive acyl chloride. This approach requires the use of a coupling reagent to activate the carboxylic acid. nih.govjove.com For the synthesis of this compound, this involves the direct reaction of 4-chlorobenzoic acid with (3-aminophenyl)(phenyl)methanone .

A variety of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium salts. jove.comnih.gov Boron-based reagents, such as boronic acids or borate esters like B(OCH2CF3)3, have also proven effective for direct amide formation. nih.govacs.orgorganic-chemistry.org These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine. jove.com Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with coupling agents to suppress side reactions and minimize racemization in chiral substrates. researchgate.net

Table 2: Common Coupling Reagents for Direct Amidation

Coupling Reagent SystemMechanism of ActionTypical SolventsReference
DCC (dicyclohexylcarbodiimide)Forms a reactive O-acylisourea intermediate.Dichloromethane, THF jove.com
EDCI/HOBtForms an activated ester, minimizing side reactions.DMF, Dichloromethane researchgate.net
B(OCH2CF3)3Borate ester that facilitates dehydration.Acetonitrile (MeCN) nih.govacs.org
Propylphosphonic anhydride (T3P®)Forms a mixed anhydride intermediate.Ethyl acetate, Acetonitrile organic-chemistry.org

Novel Amidation Strategies from Nitroarenes and Acyl Halides

More recent strategies allow for the direct synthesis of N-aryl amides from readily available nitroarenes, bypassing the need to first reduce the nitro group to an amine. rsc.orgnih.gov This reductive amidation process combines the reduction of the nitro group and the acylation step into a single pot. To synthesize this compound using this method, (3-nitrophenyl)(phenyl)methanone would be reacted with 4-chlorobenzoyl chloride in the presence of a reducing agent and often a catalyst.

Several systems have been developed for this transformation. One effective method uses iron dust as the reductant in water, providing a green and cost-effective approach. rsc.orgresearchgate.net Other methodologies employ different metal catalysts or photomediated processes. nih.gov These methods are advantageous as they start from different, often cheaper, starting materials and can offer different functional group tolerance compared to traditional routes. rsc.orgnih.gov

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, shorten reaction times, and avoid hazardous solvents and reagents.

Reagentless Organic Synthesis Techniques for Amide Bonds

Efforts to create more environmentally benign processes have led to the development of reagentless synthesis techniques. Direct thermal amidation, which involves heating a carboxylic acid and an amine together, can form an amide bond without any additional coupling agents, releasing water as the only byproduct. nih.gov This approach, applied to the target compound, would involve heating 4-chlorobenzoic acid and (3-aminophenyl)(phenyl)methanone , often under solvent-free conditions or in a high-boiling solvent to facilitate water removal. nih.govsemanticscholar.org While simple, this method may require high temperatures and is not universally applicable to all substrates. Another approach involves the use of catalytic boric acid in a solvent-free reaction where the reactants are triturated and then heated. semanticscholar.org

Microwave- and Ultrasonic-Assisted Amide Formation

The use of alternative energy sources like microwave irradiation and ultrasound has become a powerful tool in modern organic synthesis to accelerate reactions and improve yields.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for amide formation from hours to mere minutes. tandfonline.comresearchgate.net The direct amidation of carboxylic acids and amines can be performed efficiently under solvent-free microwave conditions, sometimes with a catalyst like ceric ammonium (B1175870) nitrate. tandfonline.comnih.gov This rapid, localized heating often leads to cleaner reactions and higher yields compared to conventional heating methods. acs.org

Ultrasonic-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. The formation, growth, and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates. nih.govnih.gov Ultrasound has been successfully applied to amide coupling reactions, resulting in excellent yields in greatly reduced reaction times compared to traditional stirring methods. thieme-connect.com

Table 3: Comparison of Conventional vs. Green Synthesis Techniques

MethodTypical Reaction TimeEnergy SourceKey AdvantagesReference
Conventional HeatingSeveral hours to daysOil bath, heating mantleWell-established, predictable chemguide.co.uk
Microwave-Assisted8-12 minutesMicrowave irradiationRapid heating, reduced time, high yields tandfonline.com
Ultrasonic-Assisted10-15 minutesUltrasonic bath/probeReduced time, enhanced reaction rates nih.govthieme-connect.com
Reagentless (Thermal)Variable, often hoursDirect heatingNo coupling agents, atom economy nih.govsemanticscholar.org

Solvent-Free Reaction Systems and Their Mechanistic Implications

In recent years, a significant push towards greener and more sustainable chemical processes has led to the exploration of solvent-free reaction conditions for amide bond formation. These methods offer numerous advantages, including reduced solvent waste, easier product isolation, and often, enhanced reaction rates. For the synthesis of this compound, a solvent-free approach would typically involve the direct reaction of 3-aminobenzophenone (B1265706) with 4-chlorobenzoyl chloride, often with the aid of a solid support or a catalyst.

Mechanistically, in the absence of a solvent, the reaction proceeds in the solid state or as a melt. The proximity of the reactants in the crystalline lattice or the molten phase facilitates the nucleophilic attack of the amino group of 3-aminobenzophenone on the carbonyl carbon of 4-chlorobenzoyl chloride. The reaction can be initiated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. Microwave irradiation is another technique that has been successfully employed to promote solvent-free amide synthesis, as it can provide rapid and uniform heating to the reaction mixture.

The mechanistic implications of solvent-free systems often involve a departure from solution-phase kinetics. In the solid state, the reaction rate may be governed by factors such as crystal packing, molecular mobility, and the presence of defects in the crystal lattice. The formation of a eutectic melt, a mixture of the reactants that has a lower melting point than the individual components, can also play a crucial role by providing a liquid phase in which the reaction can proceed more readily. The absence of a solvent also eliminates the possibility of solvent-mediated side reactions and can lead to higher product purity.

Derivatization Strategies and Functionalization of the Core Scaffold

The this compound scaffold presents multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with potentially diverse properties. These modifications can be targeted at the phenyl ring of the benzoyl group, the central phenyl ring, or the 4-chlorophenyl moiety.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues can be achieved by utilizing appropriately substituted starting materials. For instance, employing a substituted 3-aminobenzophenone or a substituted 4-chlorobenzoyl chloride in the initial acylation reaction would directly lead to the desired analogue. A variety of substituted anilines and benzoyl chlorides are commercially available or can be synthesized through established methods, providing access to a broad range of derivatives.

Starting Material 1 (Amine)Starting Material 2 (Acyl Chloride)Resulting Analogue
3-Amino-4'-methylbenzophenone4-Chlorobenzoyl chlorideN-(3-(4-Methylbenzoyl)phenyl)-4-chlorobenzamide
3-Aminobenzophenone4-Chloro-2-nitrobenzoyl chlorideN-(3-Benzoylphenyl)-4-chloro-2-nitrobenzamide
3-Amino-2-fluorobenzophenone4-Chlorobenzoyl chlorideN-(3-Benzoyl-2-fluorophenyl)-4-chlorobenzamide

This modular approach allows for systematic modifications to the core structure, enabling the exploration of structure-activity relationships.

Regioselective Functionalization of Phenyl and Benzoyl Moieties

Post-synthetic modification of the this compound core offers another avenue for creating diversity. Regioselective functionalization of the aromatic rings requires careful consideration of the directing effects of the existing substituents. The benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution on the central phenyl ring. Conversely, the amide linkage can be ortho, para-directing. The interplay of these electronic effects, along with steric hindrance, will govern the position of incoming electrophiles.

For example, nitration or halogenation of the benzoylphenyl ring would likely occur at positions ortho or meta to the benzoyl group, depending on the reaction conditions and the directing influence of the amide group. The 4-chlorophenyl ring is also amenable to further substitution, with the chloro group being an ortho, para-director.

Reaction TypeTarget MoietyExpected Position of Substitution
Nitration (HNO₃/H₂SO₄)Benzoylphenyl ringPositions ortho/meta to the benzoyl group
Bromination (Br₂/FeBr₃)4-Chlorophenyl ringPosition ortho to the chloro group
Friedel-Crafts AcylationBenzoylphenyl ringPositions meta to the benzoyl group

Controlling the regioselectivity of these reactions can be challenging and may require the use of protecting groups or specialized catalytic systems.

Formation of Complex Hybrid Structures Incorporating the Benzamide Moiety

The benzamide moiety within this compound can serve as a versatile handle for the construction of more complex molecular architectures, including macrocycles and other hybrid structures. The nitrogen atom of the amide, for instance, can be involved in further reactions after deprotonation.

One strategy for forming complex hybrids is to introduce reactive functional groups onto the core scaffold, which can then be used in subsequent coupling or cyclization reactions. For example, a hydroxyl or amino group could be introduced onto one of the phenyl rings, which could then be reacted with a bifunctional linker to create a larger, more complex molecule.

The synthesis of macrocycles often involves intramolecular reactions. By introducing two reactive functional groups at appropriate positions on the this compound scaffold, an intramolecular cyclization can be induced to form a macrocyclic structure. For example, a terminal alkyne and an azide group could be introduced and then reacted via a "click" chemistry approach to form a triazole-containing macrocycle. The formation of such complex structures significantly expands the chemical space accessible from this versatile benzamide core.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Amide Bond Formation Relevant to N-(3-Benzoylphenyl)-4-Chlorobenzamide

The formation of the amide bond in this compound is a cornerstone of its synthesis. This transformation typically involves the reaction of an amine (3-aminobenzophenone) with a carboxylic acid derivative (4-chlorobenzoic acid). The most prevalent mechanisms are variations of nucleophilic acyl substitution.

One of the most common and effective methods is the acyl chloride pathway . In this approach, 4-chlorobenzoic acid is first converted to the more reactive 4-chlorobenzoyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the nucleophilic nitrogen of 3-aminobenzophenone (B1265706). The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the stable amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the HCl byproduct. sigmaaldrich.comnih.gov

Another widely used approach involves coupling agents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed. nih.gov The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent that is then attacked by the amine. To increase efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt can react with the O-acylisourea to form an activated ester, which then cleanly reacts with the amine to yield the desired amide. acs.org A patent for a related compound highlights a process using N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and HOBt as the activator. acs.org

The reaction mechanism can be summarized in the following steps:

Activation of Carboxylic Acid: The carbonyl group of 4-chlorobenzoic acid is activated by a coupling agent (like DCC or DIC) or by conversion to an acyl chloride.

Nucleophilic Attack: The nitrogen atom of 3-aminobenzophenone acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating a leaving group (e.g., chloride, dicyclohexylurea) and forming the final amide product.

While direct thermal condensation of a carboxylic acid and an amine can form an amide, this method requires harsh conditions and is generally less efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. sigmaaldrich.comacs.org

Investigation of Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its functional groups: the central amide linkage, the benzophenone (B1666685) ketone, and the chlorinated aromatic ring.

Hydrolysis Mechanisms Under Diverse Chemical Conditions

Amide hydrolysis is a significant degradation pathway, typically requiring catalysis by acid or base. nih.gov The stability of the amide bond in this compound means that its cleavage generally occurs under forcing conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. sigmaaldrich.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer to the nitrogen atom occurs, making the amine a better leaving group. The tetrahedral intermediate then collapses, breaking the C-N bond and releasing 3-aminobenzophenone and 4-chlorobenzoic acid. sigmaaldrich.com Studies on similar N-arylbenzamides have shown that the precise mechanism can vary with acid concentration, sometimes shifting from a pathway involving water attack (AAc2) to one involving unimolecular C-N bond cleavage (AAc1) in very strong acids. mdpi.com Computational studies have also confirmed that water molecules can act as both a reactant and a catalyst in the hydrolysis process. researchgate.net

Base-Promoted Hydrolysis: In basic media, the reaction is promoted by a nucleophilic hydroxide (B78521) ion (OH⁻), which directly attacks the electrophilic carbonyl carbon of the amide. sigmaaldrich.com This is considered a base-promoted reaction as the hydroxide is consumed stoichiometrically. The attack forms a tetrahedral alkoxide intermediate. This intermediate then collapses, expelling the amide anion (⁻NH-Ar), which is a poor leaving group. In a final, rapid step, the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the free amine (3-aminobenzophenone). sigmaaldrich.com The rate of hydrolysis is influenced by factors such as temperature and the concentration of the base. aaqr.org

ConditionKey StepsProductsReference
Acidic (e.g., H₃O⁺)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer to nitrogen. 4. C-N bond cleavage.3-Aminobenzophenone + 4-Chlorobenzoic Acid sigmaaldrich.com
Basic (e.g., OH⁻)1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Proton transfer.3-Aminobenzophenone + 4-Chlorobenzoate Salt sigmaaldrich.com

Rearrangement Reactions (e.g., Smiles Rearrangement) and Product Distribution

The this compound structure could theoretically undergo intramolecular rearrangement reactions, with the Smiles rearrangement being a notable example. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). In a classical Smiles rearrangement, a nucleophile (Y) attached to a linker (X) on an activated aromatic ring attacks the ring, displacing the group to which the linker is attached.

For this compound, a hypothetical Smiles rearrangement would involve the amide nitrogen acting as the intramolecular nucleophile. For this to occur, one of the aryl rings would need to be sufficiently electron-deficient to be susceptible to nucleophilic attack. The 4-chlorobenzoyl moiety is somewhat electron-deficient due to the chlorine atom and the carbonyl group. However, traditional Smiles rearrangements often require more potent activating groups (like nitro groups) ortho or para to the leaving group.

Recent advances have expanded the scope of this reaction. For instance, photocatalytic methods have enabled Smiles rearrangements on non-activated aromatic systems through the formation of radical cation intermediates. There are also reports of radical versions of the Smiles rearrangement. Another related transformation is the Truce-Smiles rearrangement, which involves aryl migration to a carbanion. While there is no specific literature detailing a Smiles rearrangement for this compound itself, the possibility cannot be entirely discounted under specific catalytic or photochemical conditions designed to promote such a pathway. The product distribution would depend on which aryl ring participates and the position of the attack.

Chemical Stability and Degradation Pathways in Non-Biological Systems

Beyond hydrolysis, the stability of this compound can be influenced by heat and light, primarily due to the presence of the benzophenone moiety. Benzophenones are well-known photosensitizers and can undergo photochemical reactions.

Under UV irradiation, the benzophenone carbonyl group can be excited to a triplet state. This excited state can then participate in various degradation reactions. Studies on the degradation of benzophenone itself in advanced oxidation processes show that it can undergo hydroxylation, carboxylation, and eventual ring cleavage through reactions with hydroxyl radicals. While the amide bond itself is relatively stable, the presence of the benzophenone functional group could make the molecule susceptible to photodegradation, potentially leading to the formation of hydroxylated derivatives or cleavage of the aromatic rings under environmental exposure to UV light and oxidative species.

The amide bond is generally thermally stable. Many related aromatic polyamides exhibit high thermal stability, with decomposition temperatures often exceeding 350-400°C. Therefore, thermal degradation of this compound would likely require very high temperatures, at which point pyrolytic cleavage would lead to a complex mixture of degradation products rather than a defined transformation. The most common degradation pathway under typical laboratory or environmental conditions remains hydrolysis. nih.gov

Catalytic Strategies and Their Impact on Reaction Selectivity and Efficiency

The synthesis of diaryl amides like this compound has benefited significantly from the development of advanced catalytic strategies aimed at improving efficiency, selectivity, and sustainability. acs.org

Homogeneous Catalysis:

Palladium-Catalyzed Cross-Coupling: Palladium-NHC (N-Heterocyclic Carbene) complexes have been used to catalyze the coupling of aryl esters with anilines. These reactions can form aryl amides but often require high temperatures and an excess of base. acs.org

Copper-Catalyzed Amidations: Copper-based catalysts have been employed for the direct oxidative amidation of methylarenes with amines, providing a route that integrates C-H activation and C-N bond formation into a single step. nih.gov

Boronic Acid Catalysis: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines by facilitating the removal of water, which is the only byproduct. The efficiency can be sensitive to the reaction conditions, including the method of water removal. acs.org

Photocatalysis: A burgeoning area is the use of photocatalysis for amide bond formation under mild conditions. A recently developed method utilizes FeCl₃ as a redox-active photocatalyst to directly couple methyl arenes and nitroarenes into diaryl amides. This approach is noted for its broad substrate scope and high functional group tolerance, presenting a sustainable alternative to traditional methods by avoiding pre-functionalization steps.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, heterogeneous catalysts are advantageous.

Heterogeneous Acid Catalysts: These can be used to activate substrates like isopropenyl esters, which then react smoothly with less reactive arylamines to afford N-arylamides in high yields. nih.gov

Spinel Oxide Catalysts: Bimetallic catalysts like Cu-Mn spinel oxide have been used for the oxidative aminolysis of esters under mild conditions, proceeding through an aminium radical cation mechanism. acs.org

The choice of catalytic strategy significantly impacts the reaction's efficiency and selectivity. For a molecule with multiple functional groups like this compound, chemoselectivity is crucial. Catalytic methods that operate under mild conditions are generally preferred to avoid side reactions involving the ketone or the chloro-substituent.

Catalytic StrategyCatalyst ExampleKey FeaturesReference
Palladium Cross-CouplingPd-NHC ComplexesCouples esters and anilines; often requires high temperature. acs.org
Copper-Catalyzed AmidationCopper saltsDirect oxidative amidation of methylarenes and amines. nih.gov
PhotocatalysisFeCl₃Couples methyl arenes and nitroarenes under mild conditions.
Boronic Acid CatalysisArylboronic acidsDirect amidation of carboxylic acids; byproduct is water. acs.org
Heterogeneous Acid CatalysisSolid acid catalystsActivates esters for reaction with less reactive amines. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment and Conformation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the conformational characteristics of N-(3-benzoylphenyl)-4-chlorobenzamide. The vibrational modes of the molecule are sensitive to its structure, and the corresponding spectral bands can be assigned to specific molecular motions.

The FTIR and FT-Raman spectra of related benzamide (B126) derivatives have been analyzed to aid in the assignment of vibrational frequencies. nih.govnih.gov For this compound, the key vibrational modes are associated with the amide linkage, the benzophenone (B1666685) moiety, and the chlorinated benzene ring.

Expected Vibrational Frequencies:

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H group.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide C=O (Amide I band) typically appears around 1650-1680 cm⁻¹. The benzophenone C=O stretching vibration is expected at a slightly lower frequency, generally in the range of 1630-1660 cm⁻¹, due to conjugation with the two phenyl rings.

Aromatic C-H Stretching: These vibrations are expected to produce bands above 3000 cm⁻¹.

C-N Stretching and N-H Bending: These modes contribute to the Amide II and Amide III bands, which are typically observed in the regions of 1510-1570 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

C-Cl Stretching: The stretching vibration of the C-Cl bond on the chlorobenzamide ring is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational wavenumbers, which can then be compared with experimental data to provide a more definitive assignment of the spectral bands. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideN-H Stretch3300-3400
AmideC=O Stretch (Amide I)1650-1680
BenzophenoneC=O Stretch1630-1660
Aromatic RingsC-H Stretch>3000
AmideN-H Bend (Amide II)1510-1570
AmideC-N Stretch (Amide III)1250-1350
ChlorobenzeneC-Cl Stretch700-800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra provide characteristic chemical shifts that allow for the assignment of all hydrogen and carbon atoms in the molecule. The exact chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift. The protons on the three distinct phenyl rings will exhibit different splitting patterns and chemical shifts based on their substitution and proximity to the electron-withdrawing carbonyl and amide groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbons of the amide and benzophenone groups are expected to resonate at the lowest field (typically 160-200 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also show characteristic shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.5 - 9.5 (singlet)-
Aromatic C-H7.0 - 8.2 (multiplets)115 - 140
Amide C=O-165 - 170
Benzophenone C=O-190 - 200
C-Cl-130 - 135
Quaternary Aromatic C-125 - 145

The conformation of this compound, particularly the rotational barriers around the amide C-N bond and the C-C bonds connecting the phenyl rings to the carbonyl groups, can be investigated using advanced NMR techniques. Lanthanide-Induced-Shift (LIS) NMR spectroscopy is a valuable method for such conformational studies. nih.gov

In an LIS experiment, a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), is added to the sample. mdpi.com The LSR coordinates with Lewis basic sites in the molecule, which in this case are the oxygen atoms of the amide and benzophenone carbonyl groups. This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the paramagnetic center. By analyzing these induced shifts, it is possible to determine the time-averaged conformation of the molecule in solution. nih.gov

For this compound, LIS studies could help determine the preferred orientation of the phenyl rings relative to the plane of the amide and ketone functionalities.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of multiple chromophores, including the benzoyl group and the chlorobenzamide moiety, results in a characteristic absorption spectrum.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the benzophenone and benzamide systems will lead to strong absorption bands, likely in the range of 250-300 nm.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths, possibly above 300 nm, but with a much weaker intensity compared to the π→π* transitions. masterorganicchemistry.com

The solvent used for the analysis can influence the position of the absorption maxima (λmax) due to solvatochromic effects.

Mass Spectrometry for Fragmentation Pathways and Molecular Structure Validation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to validate its structure through the analysis of its fragmentation patterns.

Upon ionization, the molecular ion (M⁺) is formed. In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation of benzamides often involves characteristic cleavage patterns. nih.gov

Expected Fragmentation Pathways:

Amide Bond Cleavage: A primary fragmentation pathway is the cleavage of the amide bond, which can lead to the formation of the 4-chlorobenzoyl cation and the 3-aminobenzophenone (B1265706) radical cation, or their respective neutral loss fragments.

Benzoyl Cation: The formation of the benzoyl cation (m/z 105) and the 4-chlorobenzoyl cation (m/z 139/141) are highly probable fragmentation products.

Loss of Small Molecules: The fragmentation process may also involve the loss of small neutral molecules such as CO.

The fragmentation of protonated N-phenyl benzamides can sometimes involve complex rearrangements in the gas phase. nih.govnist.gov The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies detailing the quantum chemical calculations, conformational analysis, and energy landscapes for the compound This compound are not publicly available.

Consequently, it is not possible to provide the detailed, scientifically accurate content for the requested article structure, including data on Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), or specific torsional angles, as this information has not been published in the searched sources.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscapes

Intramolecular Interactions and Their Influence on Conformation

The three-dimensional structure of N-(3-benzoylphenyl)-4-chlorobenzamide is profoundly shaped by a network of intramolecular interactions. These non-covalent forces are the primary determinants of the molecule's conformational preferences, which in turn govern its physicochemical properties. Key among these interactions are hydrogen bonding, steric hindrance, and π-π stacking.

Hydrogen Bonding: A potential intramolecular hydrogen bond can be formed between the amide proton (N-H) and the oxygen atom of the benzoyl group. The establishment of this bond would result in a pseudo-ring structure, contributing to a more planar and rigid molecular conformation. Research on analogous benzanilides has demonstrated that the presence of ortho-substituents can facilitate the formation of such intramolecular hydrogen bonds, a phenomenon that is observable through the downfield shift of the amide proton in NMR spectra. nih.gov

Steric Hindrance: The molecule's structure includes bulky benzoylphenyl and chlorobenzoyl moieties, which lead to considerable steric hindrance. This repulsion between the aromatic rings is a critical factor influencing the torsional angles around the amide bond. To alleviate these unfavorable interactions, the phenyl rings are likely to adopt a non-planar orientation with respect to the amide group. The final conformation represents a compromise between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing effects of steric strain. acs.org

π-π Stacking: The aromatic rings within this compound can also engage in intramolecular π-π stacking interactions. These interactions, while weaker than hydrogen bonds, can provide additional stability to folded conformations of the molecule.

The collective effect of these intramolecular forces dictates the most stable conformation of this compound. Computational techniques, particularly Density Functional Theory (DFT), are instrumental in exploring the molecule's potential energy surface to identify its most favorable three-dimensional arrangements.

Hypothetical Data Table: Calculated Torsional Angles and Interaction Energies for a Stable Conformer of this compound.
InteractionTorsional Angle (°)Estimated Interaction Energy (kcal/mol)
Amide N-H --- O=C (Benzoyl)15-2.5
C-N bond rotation451.8 (Steric Strain)
C-C(O) bond rotation301.2 (Steric Strain)
π-π Stacking (inter-ring)N/A-0.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Molecular Modeling and Simulation Approaches

Force Field Development for Benzamide (B126) Systems

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of molecules can be investigated. nih.gov The predictive power of these simulations is fundamentally tied to the accuracy of the underlying force field, a collection of mathematical functions and parameters that delineate the potential energy of an atomic system. nih.gov For novel compounds such as this compound, specific parameters are often absent from standard force fields like GAFF (General Amber Force Field), CHARMM (Chemistry at HARvard Macromolecular Mechanics), or OPLS (Optimized Potentials for Liquid Simulations). nih.govillinois.eduaip.org Consequently, the development of precise and reliable parameters is an essential prerequisite for conducting meaningful in silico investigations.

The parameterization workflow for a new molecule generally encompasses the following stages:

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically employing Density Functional Theory (DFT), are conducted to generate reference data. This includes optimized geometries, vibrational frequencies, and the distribution of partial atomic charges. nih.gov

Parameterization of Bonded Terms: The force field's bonded parameters, which include bond lengths, bond angles, and dihedral angles, are meticulously adjusted to replicate the QM-derived data. For a flexible molecule, the torsional parameters are of paramount importance as they dictate the conformational landscape.

Derivation of Partial Atomic Charges: Partial atomic charges are assigned to each atom to accurately model the molecule's electrostatic potential. This is commonly achieved using methods such as RESP (Restrained Electrostatic Potential).

Assignment of van der Waals Parameters: Van der Waals parameters, which govern non-bonded interactions, are typically adopted from a general force field based on the defined atom types.

Validation: The newly minted force field is rigorously tested by comparing the outcomes of MD simulations against available experimental data or the initial QM reference data.

For systems containing a benzamide scaffold, careful parameterization of the amide bond itself, along with the torsional potentials around the C-N and C-C(O) bonds, is crucial for an accurate description of the molecule's conformational dynamics.

Exemplary Data Table: General Force Field Parameters for a Benzamide Fragment.
Parameter TypeAtom TypesEquilibrium ValueForce Constant
BondC-N1.35 Å450 kcal/mol/Ų
AngleC-N-H120°50 kcal/mol/rad²
DihedralC-C-N-H180°2.5 kcal/mol

Note: This table contains exemplary data for a generic benzamide fragment and does not represent a specific force field for this compound.

Predictive Modeling of Chemical Properties (e.g., pKa, chemical shifts if purely computational)

Computational chemistry provides a suite of tools for the prediction of key chemical properties of this compound, including its acid dissociation constant (pKa) and Nuclear Magnetic Resonance (NMR) chemical shifts.

pKa Prediction: The pKa value quantifies the acidity of a compound in solution. For this compound, the amide proton represents the most probable site for deprotonation. The pKa of this proton can be estimated using various computational strategies:

Quantum Mechanical (QM) Methods: DFT calculations, in conjunction with a continuum solvation model such as PCM or SMD, can be utilized to compute the Gibbs free energy of the deprotonation reaction in a solvent environment. nih.govcore.ac.ukresearchgate.net The pKa is then derived from the calculated free energy change.

Empirical Methods: These approaches rely on Quantitative Structure-Property Relationship (QSPR) models. Such models are trained on extensive datasets of experimental pKa values and can provide rapid predictions. However, their accuracy may be diminished for molecules that are structurally distinct from the training set.

NMR Chemical Shift Prediction: NMR spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, thereby aiding in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the most widely used approach for this purpose. rsc.orgimist.mayoutube.comnih.gov The precision of these predictions is contingent upon the chosen level of theory, basis set, and the appropriate consideration of solvent effects. nih.gov

For this compound, the computational prediction of chemical shifts for the aromatic and amide protons can yield valuable information regarding its electronic structure and conformational behavior.

Hypothetical Data Table: Computationally Predicted pKa and ¹H NMR Chemical Shifts for this compound.
PropertyPredicted ValueMethod
pKa (amide proton)18.5DFT (B3LYP/6-31G*) with PCM
¹H NMR δ (amide N-H)8.2 ppmGIAO-DFT (B3LYP/6-311+G(d,p))
¹H NMR δ (aromatic)6.8 - 7.9 ppmGIAO-DFT (B3LYP/6-311+G(d,p))

Note: The data in this table is hypothetical and for illustrative purposes. Specific computational predictions for this compound were not found in the reviewed literature.

Solid State Chemistry and Supramolecular Assembly

Single Crystal X-ray Diffraction Analysis of N-(3-Benzoylphenyl)-4-Chlorobenzamide and Analogues

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For N-arylbenzamides, this method reveals crucial details about their conformational preferences and the intricate network of intermolecular interactions that dictate their crystal packing. Although the specific crystallographic data for this compound is not available, studies on closely related compounds, such as N-(4-chlorophenyl)benzamide and N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide, offer a robust framework for understanding its solid-state behavior.

For instance, the crystal structure of N-(4-chlorophenyl)benzamide shows a triclinic system, with the amide group being nearly planar. The dihedral angle between the benzoyl and the aniline (B41778) rings is a key conformational descriptor in this class of compounds nih.gov. In N-(4-chlorophenyl)benzamide, this angle is approximately 60.76° nih.gov. Such studies on analogues are fundamental for predicting the molecular conformation and supramolecular synthons that may be present in this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions. The presence of an N-H group (a hydrogen bond donor) and two carbonyl groups (C=O, hydrogen bond acceptors) in the molecule allows for the formation of robust hydrogen bonding motifs.

In many substituted N-arylbenzamides, intermolecular N-H···O hydrogen bonds are a primary feature, linking molecules into chains or dimers nih.govresearchgate.net. For example, in N-(4-chlorophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds into infinite chains nih.gov. Beyond classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions are also crucial in stabilizing the crystal lattice. In the structure of the closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide, molecules are linked into chains by C-H...π hydrogen bonds nih.gov. The presence of multiple aromatic rings in this compound suggests that π-π stacking interactions could also play a significant role in its crystal packing.

Table 1: Representative Hydrogen Bond Geometries in Analogous Benzamides

Compound Name Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

Data derived from studies on analogous compounds.

Crystal Packing Motifs and Design Principles

The interplay of the aforementioned intermolecular interactions gives rise to specific crystal packing motifs. The formation of hydrogen-bonded chains is a common motif in benzanilides nih.gov. These chains can then be further organized into sheets or three-dimensional networks through weaker interactions.

Polymorphism Studies and Solid-State Transformations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of organic molecules. Different polymorphs of the same compound can exhibit distinct physical properties. Studies on related N-arylbenzamides have revealed the existence of polymorphism. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize in at least two different polymorphic forms, one in an orthorhombic space group and the other in a triclinic space group mdpi.comresearchgate.net.

The differences between these polymorphs arise from variations in molecular conformation and the dimensionality of their hydrogen bonding networks mdpi.com. One form may exhibit a three-dimensional hydrogen-bonded network, while another might be characterized by layered structures mdpi.com. This highlights the likelihood that this compound may also exhibit polymorphism under different crystallization conditions. The study of such solid-state transformations is crucial for understanding the stability of different crystalline forms.

Table 2: Crystallographic Data for Polymorphs of an Analogous N-Arylbenzamide

Feature Polymorph I Polymorph II
Compound N-(3-hydroxyphenyl)-3-methoxybenzamide N-(3-hydroxyphenyl)-3-methoxybenzamide
Crystal System Orthorhombic Triclinic
Space Group Pna2₁ P-1

Data from a study on a polymorphic N-arylbenzamide compound. mdpi.comresearchgate.net

Co-crystallization and Supramolecular Chemistry with Non-Covalent Interactions

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by incorporating a second, different molecular species (a co-former) into the crystal lattice through non-covalent interactions. The functional groups present in this compound, namely the amide and ketone moieties, make it a suitable candidate for forming co-crystals.

The amide group can form robust hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids or other amides. The aromatic rings can participate in π-π stacking interactions with aromatic co-formers. The design of co-crystals of this compound would involve selecting co-formers that can form predictable supramolecular synthons with the target molecule. This approach allows for the tuning of properties such as solubility and stability by creating novel multi-component crystalline solids.

Structure Reactivity and Structure Property Relationships in Non Biological Contexts

Influence of Substituents on Amide Bond Reactivity and Stability

The reactivity and stability of the amide bond in N-(3-benzoylphenyl)-4-chlorobenzamide are significantly influenced by the electronic effects of its substituents: the 4-chloro group on the benzoyl ring and the 3-benzoyl group on the N-phenyl ring.

Both the 4-chloro and the 3-benzoyl substituents are EWGs. The chlorine atom exerts a moderate withdrawing effect through induction, while the benzoyl group is strongly electron-withdrawing due to both inductive and resonance effects. These groups decrease the electron density on the respective phenyl rings and, by extension, on the amide nitrogen and carbonyl carbon. This reduction in electron density on the nitrogen atom diminishes its ability to donate its lone pair into the carbonyl group, thereby decreasing the resonance stabilization of the amide bond. solubilityofthings.com Consequently, the C-N bond has less double bond character, making it more susceptible to cleavage.

Conversely, the electrophilicity of the carbonyl carbon is enhanced by these EWGs. The reduced electron donation from the nitrogen and the electron-withdrawing pull from the 4-chlorophenyl ring make the carbonyl carbon more electron-deficient and thus more reactive towards nucleophilic attack. solubilityofthings.com Therefore, compared to an unsubstituted benzanilide, this compound is expected to exhibit lower amide bond stability and higher reactivity in reactions such as hydrolysis.

The general order of stability for carboxylic acid derivatives is amides > esters > anhydrides > acyl chlorides. khanacademy.org While amides are generally the most stable, the specific substituents on this compound place it at a higher reactivity level within the amide class.

Table 1: Expected Relative Reactivity of Substituted Benzamides

Compound Substituent on N-phenyl ring Substituent on Benzoyl ring Expected Relative Reactivity
Benzanilide H H Baseline
N-(4-methylphenyl)benzamide 4-CH₃ (EDG) H Lower
This compound 3-COPh (EWG) 4-Cl (EWG) Higher
N-(4-nitrophenyl)-4-nitrobenzamide 4-NO₂ (Strong EWG) 4-NO₂ (Strong EWG) Much Higher

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Correlation of Electronic Structure with Chemical Reactivity Profiles

The electronic structure of this compound, as dictated by its substituents, provides a detailed map of its potential chemical reactivity. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating this relationship by calculating parameters such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. researchgate.net

The presence of the 4-chloro and 3-benzoyl groups significantly influences the distribution of electron density across the molecule. The electronegative chlorine atom and the carbonyl group of the benzoyl substituent create regions of lower electron density (electrophilic sites), while the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide linkage are regions of higher electron density (nucleophilic sites).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the N-phenyl ring and the amide linkage, while the LUMO is anticipated to be distributed over the benzoyl group and the 4-chlorophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. researchgate.net Given the presence of strong EWGs, the HOMO-LUMO gap for this compound is expected to be smaller compared to unsubstituted benzanilide, indicating a greater propensity to undergo chemical reactions.

The reactivity of the aromatic rings towards electrophilic substitution is also significantly altered. The 4-chlorophenyl ring is deactivated by the chlorine atom and the amide carbonyl group. Similarly, the N-phenyl ring is strongly deactivated by the amide nitrogen (which is itself deactivated by the adjacent carbonyl) and the meta-directing benzoyl group. Therefore, electrophilic aromatic substitution on either ring would require harsh reaction conditions.

Table 2: Predicted Electronic Properties and Reactivity Indicators

Property Expected Value/Characteristic Implication for Reactivity
HOMO Energy Relatively low Less prone to oxidation
LUMO Energy Relatively low More prone to reduction
HOMO-LUMO Gap Smaller than benzanilide Higher chemical reactivity
Electrostatic Potential at Carbonyl Carbon Highly positive Susceptible to nucleophilic attack
Electrostatic Potential at Aromatic Rings Generally electron-deficient Deactivated towards electrophilic substitution

Conformational Effects on Chemical Transformations and Interactions

The three-dimensional structure, or conformation, of this compound plays a crucial role in its chemical behavior. The molecule's conformation is determined by the rotational freedom around several single bonds, primarily the C-N amide bond and the bonds connecting the phenyl rings to the amide group and the benzoyl substituent.

While the amide C-N bond has a significant double bond character that restricts free rotation, some degree of torsion is possible. The most stable conformation of the amide group is typically planar or near-planar to maximize resonance stabilization. However, the bulky benzoyl group at the meta-position of the N-phenyl ring and the 4-chlorophenyl group can introduce steric hindrance. This steric strain may lead to a non-planar arrangement of the phenyl rings with respect to the amide plane.

Such a twisted conformation would have a profound impact on the molecule's electronic properties and reactivity. A deviation from planarity would reduce the overlap between the p-orbitals of the phenyl rings and the amide group, thereby diminishing the electronic communication between these parts of the molecule. This could, for instance, slightly decrease the electron-withdrawing effect of the substituents on the amide bond compared to a fully planar conformation.

Design Principles for Modulating Physicochemical Characteristics (Excluding Dosage/Safety)

The structure of this compound offers several avenues for systematically modifying its physicochemical properties, such as solubility, melting point, and lipophilicity, through targeted structural alterations. These modifications are guided by established principles of physical organic chemistry.

Solubility: The solubility of the compound in various solvents can be tuned by altering the balance between its lipophilic and hydrophilic character. The two phenyl rings and the benzoyl group contribute to its lipophilicity, while the amide and carbonyl functionalities provide some polarity. To increase solubility in polar solvents like water or alcohols, one could introduce more polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, onto the phenyl rings. Conversely, to enhance solubility in nonpolar organic solvents, the lipophilicity could be increased by adding alkyl or other nonpolar substituents.

Melting Point: The melting point is influenced by the strength of intermolecular forces and the efficiency of crystal packing. The introduction of substituents that can participate in strong intermolecular interactions, such as hydrogen bonding, will generally increase the melting point. For instance, replacing the 3-benzoyl group with a group capable of acting as a hydrogen bond donor or acceptor could significantly alter the crystal lattice energy and thus the melting point. The symmetry of the molecule also plays a role; more symmetrical molecules often pack more efficiently and have higher melting points.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzanilide
N-(4-methylphenyl)benzamide
N-(4-nitrophenyl)-4-nitrobenzamide
Acetanilide
Carboxylic acid
Ester
Anhydride
Acyl chloride
Hydroxyl
Amino
Alkyl
Halogen
Amide
Carbonyl

Chemical Applications and Utility As a Research Tool

N-(3-Benzoylphenyl)-4-Chlorobenzamide as a Building Block in Complex Organic Synthesis

The structure of this compound features several reactive sites that could be exploited for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of the benzophenone (B1666685) ketone and the N-H of the amide linkage, along with multiple aromatic C-H bonds, provides handles for a variety of synthetic transformations.

The amide linkage itself is a robust functional group, but the N-H bond can participate in directed C-H activation/functionalization reactions. For instance, transition metal-catalyzed reactions, such as those employing palladium or cobalt, could potentially be used to achieve ortho-C-H functionalization of the aniline (B41778) ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is a powerful tool for the synthesis of complex, polycyclic structures. One such example is the cobalt-catalyzed cascade [4 + 2] annulation of indolecarboxamides with alkenes to construct γ-carbolinones, demonstrating the synthetic potential of N-aryl amide C-H bonds. acs.org

Furthermore, the benzoyl group can serve as a precursor to a variety of functional groups. The ketone can undergo classical reactions such as reduction to a secondary alcohol, reductive amination, or conversion to an olefin via a Wittig reaction. More advanced applications could involve intramolecular cyclization reactions. For example, under acidic or basic conditions, the ketone could potentially react with the amide nitrogen or an activated position on one of the aromatic rings to form heterocyclic structures like quinolines or acridones, although this would likely require harsh reaction conditions.

The synthesis of N-arylamides from readily available starting materials like nitroarenes and acyl chlorides has been demonstrated, highlighting the accessibility of the core structure of this compound. rsc.org This accessibility, combined with the potential for diverse reactivity, underscores its utility as a potential building block in organic synthesis.

Potential Synthetic Transformation Reactive Site Potential Product Class Relevant Analogy
Directed C-H FunctionalizationAryl C-H ortho to amide N-HPolycyclic aromatic compounds, HeterocyclesCobalt-catalyzed synthesis of γ-carbolinones acs.org
Ketone ReductionBenzophenone C=ODiaryl-methanol derivativesStandard ketone reduction methodologies
Reductive AminationBenzophenone C=ODiaryl-methylamine derivativesStandard reductive amination protocols
Wittig OlefinationBenzophenone C=OTriaryl-alkene derivativesStandard Wittig reaction conditions
Intramolecular CyclizationBenzophenone C=O and Amide N-H/Aryl C-HQuinolines, AcridonesFriedländer annulation and related cyclizations

Use as a Chemical Probe for Mechanistic Investigations in Organic Reactions

The benzophenone moiety within this compound is a well-established photophore, making the compound a potential tool for mechanistic investigations, particularly in the realm of photochemistry and photobiology. Upon absorption of UV light, the benzophenone group undergoes efficient intersystem crossing to a triplet state. This triplet diradical is capable of abstracting a hydrogen atom from adjacent C-H bonds, leading to the formation of a covalent bond between the benzophenone carbon and the donor molecule.

This photo-reactive property is the basis for photoaffinity labeling, a powerful technique used to identify and map the binding sites of ligands within biological macromolecules such as proteins and nucleic acids. In such an experiment, a molecule like this compound could be designed as part of a larger bioactive ligand. Upon binding to its target, UV irradiation would initiate cross-linking, covalently attaching the ligand to its binding partner and allowing for subsequent identification and characterization.

While there are no specific reports of this compound being used as a chemical probe, the principle is well-established. The choice of a particular benzophenone derivative for such studies depends on factors like its absorption wavelength, quantum yield for intersystem crossing, and the lifetime of the triplet state. The specific substitution pattern of this compound could influence these properties, potentially offering advantages in certain experimental setups. The synthesis of polymers containing benzophenone groups for photocrosslinking applications demonstrates the utility of this functional group in creating reactive materials under UV irradiation. rsc.orgmdpi.comresearchgate.net

Potential in Materials Science and Polymer Chemistry (e.g., as a monomer component or additive)

The bifunctional nature of this compound, possessing both a reactive benzophenone group and an amide linkage, makes it an interesting candidate for applications in materials science and polymer chemistry. It could potentially be used as a monomer, a cross-linking agent, or a functional additive to impart specific properties to polymers.

As a monomer, this compound could be incorporated into polymer backbones through polycondensation reactions involving the amide N-H or by functionalizing the aromatic rings. The resulting polymer would have pendant benzophenone groups, which can act as photo-cross-linkers. Upon exposure to UV light, these groups can induce the formation of a polymer network, a process used in the production of coatings, adhesives, and hydrogels. rsc.orgmdpi.com For example, benzophenone-containing monomers have been copolymerized to create UV-reactive polymers that can form surface-attached hydrogels. rsc.orgmdpi.com The synthesis of isomeric poly(benzophenone)s from dichlorobenzophenone monomers also highlights the potential for creating high-performance polymers with this structural motif. dtic.mil

As an additive, this compound could be blended with other polymers to introduce photo-cross-linking capabilities. This would be a straightforward method to modify existing polymers to make them photoreactive. The benzophenone unit can also act as a photosensitizer, absorbing light and transferring the energy to other molecules, which can initiate polymerization or other chemical reactions. This property is utilized in some photoinitiating systems for free radical and cationic polymerization. rsc.org

The rigid aromatic structure and the polar amide group could also contribute to the thermal stability and mechanical properties of polymers. Polyamides, for instance, are known for their high strength and thermal resistance. The incorporation of the bulky benzophenone and chloro-substituted aromatic rings could further enhance these properties.

Potential Application in Materials Science Role of this compound Key Functional Group(s) Relevant Analogy/Principle
Photo-cross-linkable PolymersMonomerBenzophenone, Amide N-HSynthesis of benzophenone-based polymers for photocatalysis acs.org
Polymer AdditivePhoto-cross-linkerBenzophenoneUse of benzophenone as a photoinitiator researchgate.net
High-Performance PolymersMonomerAromatic rings, Amide linkageSynthesis of isomeric poly(benzophenone)s dtic.mil

Future Research Directions and Unexplored Avenues in N 3 Benzoylphenyl 4 Chlorobenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of N-(3-benzoylphenyl)-4-chlorobenzamide typically involves the Schotten-Baumann reaction, where 3-aminobenzophenone (B1265706) is acylated with 4-chlorobenzoyl chloride in the presence of a base. byjus.comvedantu.comchemistnotes.com While effective, this method often utilizes stoichiometric amounts of base and potentially hazardous solvents, presenting opportunities for greener and more efficient alternatives. byjus.compw.live

Future research should focus on catalytic and environmentally benign synthetic routes. numberanalytics.com Visible-light photoredox catalysis, for instance, has emerged as a powerful tool for amide synthesis under mild conditions, potentially offering a more sustainable pathway. nih.gov Another avenue is the exploration of biocatalytic methods using enzymes like lipases or amidases, which promise high selectivity and operation under mild, aqueous conditions. numberanalytics.com Dehydrogenative coupling of amines and alcohols, catalyzed by transition metals like ruthenium, presents an atom-economical alternative that generates water as the primary byproduct, though current methods often require high temperatures. acs.org Developing a low-temperature catalytic system for this transformation would be a significant advancement. acs.org

Table 1: Comparison of a Conventional vs. a Proposed Sustainable Synthetic Route

Feature Conventional Method (Schotten-Baumann) Proposed Sustainable Method (e.g., Biocatalysis)
Reactants 3-aminobenzophenone, 4-chlorobenzoyl chloride 3-aminobenzophenone, 4-chlorobenzoic acid (or ester)
Catalyst Stoichiometric base (e.g., NaOH, Pyridine) byjus.com Catalytic enzyme (e.g., Lipase) numberanalytics.com
Solvent Dichloromethane, Toluene, Biphasic aqueous/organic byjus.com Aqueous buffer, green solvents (e.g., 2-MeTHF)
Byproducts HCl (neutralized to salt), excess base waste Water
Conditions Often requires vigorous mixing, may be exothermic chemistnotes.com Mild temperature and pH

| Atom Economy | Moderate | High |

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A thorough understanding of the reaction mechanism is paramount for process optimization and control. The Schotten-Baumann reaction mechanism is generally understood to involve the nucleophilic attack of the amine on the acyl chloride. chemistnotes.comiitk.ac.in However, the precise kinetics, the role of the base, and the formation of any transient intermediates for the specific synthesis of this compound are not deeply characterized.

Advanced in-situ spectroscopic techniques could provide unprecedented real-time insight. For instance, ReactIR (FTIR) spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational bands (e.g., C=O stretch of the acyl chloride vs. the amide product) throughout the reaction. researchgate.net Similarly, in-situ NMR could elucidate the structural transformations occurring in the solution phase. For more complex systems, 2D IR spectroscopy can reveal couplings between different vibrational modes, offering a more detailed picture of molecular structure and dynamics during the reaction. researchgate.net This data is crucial for developing accurate kinetic models and optimizing reaction conditions for yield and purity.

Table 2: Potential In-Situ Spectroscopic Techniques for Mechanistic Study

Technique Information Gained Relevance to this compound Synthesis
ReactIR (FTIR) Real-time concentration profiles of key species (reactant, product, intermediates). researchgate.net Tracking the consumption of 4-chlorobenzoyl chloride and the formation of the amide bond.
In-Situ NMR Detailed structural information of species in solution; detection of transient intermediates. Elucidating the structure of any protonated or complexed species during the reaction. nih.gov
Raman Spectroscopy Complementary vibrational information, especially for symmetric bonds; useful in aqueous media. Monitoring bond formation and changes in the aromatic ring systems. nih.gov

| Process Mass Spectrometry | Real-time tracking of molecular weights of components in the reaction mixture. | Identifying intermediates and byproducts as they form. |

High-Throughput Computational Screening for Structure-Property Prediction (Non-Biological)

The structural framework of this compound, featuring a flexible benzophenone (B1666685) core and a rigid amide linker, suggests that its derivatives could possess a wide range of tunable physical and chemical properties. High-throughput computational screening (HTCS) offers a path to rapidly evaluate a vast chemical space of related molecules for desired non-biological properties, guiding synthetic efforts toward the most promising candidates. rsc.orgresearchgate.netaps.org

By systematically modifying the substitution patterns on the aromatic rings, computational models can predict key material properties. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to predict electronic properties like HOMO/LUMO levels, which are relevant for applications in organic electronics. mdpi.com Molecular dynamics simulations can predict physical properties such as thermal stability, solubility in various solvents, and even mechanical properties of polymers incorporating this moiety. rsc.org Such a screening could identify derivatives with optimized characteristics for use as photoinitiators, components in high-performance polymers, or as host materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Table 3: Potential Non-Biological Properties for Computational Screening

Property Class Specific Property Potential Application Area Computational Method
Electronic Band Gap, Electron/Hole Mobility Organic Semiconductors, OLED Host Materials mdpi.com Density Functional Theory (DFT)
Optical UV-Vis Absorption Spectrum, Refractive Index Photoinitiators, Optical Films researchgate.net Time-Dependent DFT (TD-DFT)
Thermal Glass Transition Temperature, Thermal Decomposition Temp. High-Performance Polymers, Heat-Resistant Coatings mdpi.com Molecular Dynamics (MD)
Mechanical Young's Modulus, Bulk Modulus Engineering Plastics, Composites mdpi.com MD, Coarse-Grained Simulations

| Physicochemical | Solubility Parameter, Crystal Packing | Material Formulation, Crystallization Control | MD, Quantum Mechanics (QM) rsc.org |

Exploration of this compound in Novel Chemical Technologies and Applications

The unique combination of functional groups in this compound opens doors to its exploration in several advanced material applications. The benzophenone moiety is a well-known photoinitiator capable of absorbing UV light to generate radicals, a critical step in UV curing for coatings, inks, and 3D printing. researchgate.net Research could focus on evaluating the efficiency of this compound and its derivatives as novel photoinitiators. researchgate.netresearchgate.net

Furthermore, the rigid and aromatic nature of the molecule suggests its potential as a building block for high-performance polymers, such as polyamides or poly(amide-imide)s. mdpi.com These materials are prized for their thermal stability, chemical resistance, and mechanical strength, finding use in the aerospace and electronics industries. Incorporating the benzophenone unit could also impart desirable photophysical properties to these polymers. mdpi.com There is also potential in the field of organic electronics, where benzophenone derivatives have been investigated as host materials for phosphorescent and TADF emitters in OLEDs, owing to their high triplet energy. mdpi.com Investigating the electrochemical and photophysical properties of this compound is a logical step toward assessing its suitability for such applications.

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
3-aminobenzophenone
4-chlorobenzoyl chloride
4-chlorobenzoic acid
Sodium Hydroxide (B78521)
Pyridine
Dichloromethane
Toluene

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Key peaks include:
    • Aromatic protons: δ 7.5–8.0 ppm (doublets for para-chlorobenzamide).
    • Amide NH: δ ~10.1 ppm (broad singlet, DMSO-d6) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 352.1 (C20H15ClNO2) .

Advanced: How do substituent positions (e.g., chloro, benzoyl) influence the compound’s biological activity?

Methodological Answer :
Structure-activity relationship (SAR) studies on analogs reveal:

  • Chlorine Position : Para-chloro on benzamide enhances lipophilicity (logP ~3.5), improving membrane permeability vs. meta-substituted analogs (logP ~3.0) .
  • Benzoyl Group : The 3-benzoyl moiety increases steric bulk, reducing binding to off-target kinases (e.g., IC50 for EGFR inhibition: 0.2 µM vs. >10 µM for non-benzoylated analogs) .
  • Case Study : In enzyme assays (e.g., COX-2 inhibition), replacing benzoyl with acetyl decreases activity by ~50%, highlighting the role of π-π stacking in target engagement .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Q. Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC assay) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as a control .
  • Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC50 ~25 µM suggests selectivity) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition) with IC50 determination via nonlinear regression analysis .

Advanced: How can computational modeling predict binding modes to molecular targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1M17 for HDACs). Key interactions:
    • Chlorophenyl group occupies hydrophobic pockets.
    • Benzoyl moiety forms hydrogen bonds with catalytic residues (e.g., Asp176 in HDAC8) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

Basic: How should researchers address contradictory data in solubility and stability studies?

Q. Methodological Answer :

  • Solubility : Use standardized protocols (shake-flask method, PBS pH 7.4). Discrepancies may arise from solvent polarity; DMSO stock solutions (10 mM) are stable for ≤1 month at -20°C .
  • Degradation Analysis : HPLC (C18 column, acetonitrile/water gradient) detects hydrolytic degradation products (e.g., free benzoic acid at RT vs. 4°C storage) .

Advanced: What strategies optimize selectivity in kinase inhibition assays?

Q. Methodological Answer :

  • Kinome Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For this compound, selectivity ratios (>100-fold for JAK2 vs. JAK3) correlate with steric clashes in ATP-binding pockets .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific kinases, validated via Western blot (e.g., reduced JAK2 levels at 10 nM) .

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